Cas no 23767-45-5 (5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one)

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2(3H)-one core substituted with a 2,4-dichlorophenyl group. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications. The dichlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in active formulations. Its oxadiazolone ring offers versatility as a scaffold for further functionalization, enabling the development of derivatives with tailored properties. The compound’s well-defined molecular architecture ensures consistent performance in research and industrial processes. Suitable for controlled reactions, it is often utilized in the synthesis of biologically active molecules, including herbicides and antimicrobial agents.
5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one structure
23767-45-5 structure
Product name:5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one
CAS No:23767-45-5
MF:C8H4Cl2N2O2
MW:231.035559654236
MDL:MFCD17392926
CID:912760
PubChem ID:14897567

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one Chemical and Physical Properties

Names and Identifiers

    • 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one
    • 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol
    • 5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazol-2-one
    • A816889
    • J-516077
    • MFCD17392926
    • LE-0721
    • AKOS013514383
    • DTXSID90565118
    • AKOS015849902
    • 23767-45-5
    • MDL: MFCD17392926
    • Inchi: InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13)
    • InChI Key: YXTDMWXZZFKFHI-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O)O2

Computed Properties

  • Exact Mass: 229.96500
  • Monoisotopic Mass: 229.9649828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.7Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 58.89000
  • LogP: 2.33670

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one Security Information

  • HazardClass:IRRITANT

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AD56734-1g
5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ol
23767-45-5 >95%
1g
$277.00 2024-04-20
abcr
AB303695-10g
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol, 95%; .
23767-45-5 95%
10g
€769.30 2025-02-19
abcr
AB303695-25g
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol, 95%; .
23767-45-5 95%
25g
€1638.60 2024-04-18
abcr
AB303695-1g
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol, 95%; .
23767-45-5 95%
1g
€187.10 2025-02-19
A2B Chem LLC
AD56734-500mg
5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ol
23767-45-5 >95%
500mg
$228.00 2024-04-20
abcr
AB303695-1 g
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol, 95%; .
23767-45-5 95%
1 g
€187.10 2023-07-19
abcr
AB303695-10 g
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol, 95%; .
23767-45-5 95%
10 g
€769.30 2023-07-19
Alichem
A019121114-10g
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol
23767-45-5 95%
10g
$489.00 2023-09-02
Chemenu
CM318728-5g
5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ol
23767-45-5 95%
5g
$*** 2023-03-29
abcr
AB303695-5g
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol, 95%; .
23767-45-5 95%
5g
€478.80 2025-02-19

Additional information on 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS No. 23767-45-5): A Comprehensive Overview

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS No. 23767-45-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DCP-Oxadiazole, has garnered considerable attention due to its unique structural properties and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one.

Chemical Structure and Properties

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound characterized by the presence of an oxadiazole ring and a dichlorophenyl substituent. The molecular formula of this compound is C9H5Cl2N2O2, with a molecular weight of approximately 238.05 g/mol. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The dichlorophenyl group attached to the oxadiazole ring imparts significant electronic and steric effects, influencing the compound's reactivity and biological properties.

The physical properties of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one include a melting point of around 160-162°C and a solubility profile that varies depending on the solvent. It is generally insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics make it suitable for various experimental conditions in both laboratory and industrial settings.

Synthesis Methods

The synthesis of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one has been extensively studied and can be achieved through several methods. One common approach involves the cyclization of an appropriate hydrazide derivative with an acid chloride or an isocyanate. For instance, the reaction between 2,4-dichlorobenzoyl chloride and hydrazine hydrate followed by treatment with an isocyanate can yield the desired product. Another method involves the condensation of a carboxylic acid hydrazide with an acyl chloride or an acid anhydride in the presence of a coupling agent.

The choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation.

Biological Activities

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one has been extensively studied for its potential biological activities. One of its most notable applications is in the field of antifungal agents. Research has shown that this compound exhibits potent antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with essential metabolic pathways.

Beyond antifungal activity, 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one has also been investigated for its antimicrobial properties against bacteria. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics. Additionally, this compound has shown potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

In the realm of cancer research, 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one has been evaluated for its anticancer properties. Preclinical studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspase pathways. These findings suggest that this compound could be further developed as a novel therapeutic agent for cancer treatment.

Clinical Trials and Research Advancements

The potential therapeutic applications of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one have led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results in terms of tolerability and pharmacokinetic profiles. However, more extensive studies are needed to fully assess its therapeutic potential.

In addition to clinical trials, ongoing research continues to explore new derivatives and analogs of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one. These efforts are focused on optimizing the compound's pharmacological properties while minimizing potential side effects. For instance, recent studies have investigated the impact of substituent modifications on the biological activity and selectivity of this compound.

Safety Considerations

Safety is a critical aspect when considering the use of any chemical compound in pharmaceutical applications. While no major safety concerns have been reported for 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one, it is essential to conduct thorough toxicological evaluations to ensure its safe use in humans. Preclinical toxicity studies have generally shown that this compound is well-tolerated at therapeutic doses; however, long-term exposure may warrant further investigation.

In conclusion, 5-(2 , 4 - dichlorophenyl ) - 1 , 3 , 4 - oxadiazol - 2 ( 3 H ) - one strong > ( CAS No . 23767 - 45 - 5 ) represents a promising molecule with diverse biological activities . Its unique chemical structure , coupled with its potential therapeutic applications , makes it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in advancing medical treatments across various fields . p >

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23767-45-5)5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3h)-one
A816889
Purity:99%
Quantity:5g
Price ($):274.0